T-00127_HEV1

Descripción

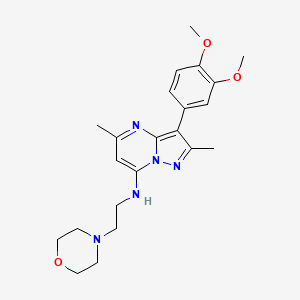

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O3/c1-15-13-20(23-7-8-26-9-11-30-12-10-26)27-22(24-15)21(16(2)25-27)17-5-6-18(28-3)19(14-17)29-4/h5-6,13-14,23H,7-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITGMCAEZVMEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

T-00127_HEV1: A Deep Dive into its Mechanism of Action as a PI4KB Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-00127_HEV1 is a potent and specific inhibitor of phosphatidylinositol 4-kinase III beta (PI4KB), a host cell lipid kinase essential for the replication of a broad range of single-stranded positive-sense RNA viruses. By targeting this host factor, this compound presents a promising broad-spectrum antiviral strategy. This technical guide elucidates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its antiviral effect by directly inhibiting the enzymatic activity of PI4KB.[1][2] Crystallographic data reveals that the inhibitor occupies the ATP-binding site of the kinase, thereby preventing the phosphorylation of its substrate, phosphatidylinositol, to generate phosphatidylinositol 4-phosphate (PI4P).[1]

Many RNA viruses, particularly enteroviruses, hijack the host cell's PI4KB to generate PI4P-enriched membrane domains.[1][3] These specialized microenvironments, known as replication organelles, are crucial for the assembly and function of the viral replication machinery.[1][3] By depleting the pool of PI4P at these sites, this compound effectively disrupts the formation and function of these replication organelles, leading to the arrest of viral replication.[1]

Quantitative Data: Inhibitory and Antiviral Activity

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Specificity Notes | Reference |

| PI4KB | 60 | Highly specific for PI4KB. At 10 µM, showed at most 33% inhibition of PIK3CD and no significant effect on other PI3 kinases. | [2][3] |

Table 2: Antiviral Activity against Enteroviruses

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Poliovirus 1 (Mahoney) | - | - | >125 | >162 | [3] |

| Enterovirus 71 (Nagoya) | - | 0.73 | >125 | >171 | [3] |

| Coxsackievirus B3 (Nancy) | - | - | - | - | [3] |

EC50 (50% effective concentration), CC50 (50% cytotoxic concentration), SI (Selectivity Index = CC50/EC50). Data for PV1 and CVB3 EC50 were not explicitly provided in the search results but a high SI for PV was noted.[3]

Signaling Pathway and Drug Action

The following diagram illustrates the role of PI4KB in the picornavirus replication cycle and the inhibitory action of this compound.

Caption: this compound inhibits PI4KB, preventing PI4P synthesis and formation of viral replication organelles.

Key Experimental Protocols

In Vitro PI4KB Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against PI4KB.

Caption: Workflow for the in vitro PI4KB inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a reaction buffer containing recombinant human PI4KB enzyme and the lipid substrate, phosphatidylinositol.

-

-

Incubation:

-

Add the diluted this compound or vehicle control to the reaction buffer.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

-

Reaction Initiation:

-

Initiate the kinase reaction by adding ATP. For radiometric assays, [γ-³²P]ATP is used. For non-radiometric assays, unlabeled ATP is used, and product detection is achieved through other means (e.g., luminescence-based assays that measure ADP production).

-

-

Reaction Termination:

-

After a specific incubation time (e.g., 30-60 minutes) at 37°C, terminate the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺).

-

-

Product Detection and Quantification:

-

Radiometric Assay: Separate the radiolabeled PI4P product from unreacted [γ-³²P]ATP using thin-layer chromatography (TLC) or capture on a filter membrane. Quantify the radioactivity using a scintillation counter or phosphorimager.

-

Luminescence-Based Assay: Measure the amount of ADP produced, which is proportional to the kinase activity, using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis:

-

Calculate the percentage of PI4KB inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Antiviral Activity Assay (CPE Reduction Assay)

This protocol describes a common method to evaluate the antiviral efficacy of this compound in a cell-based assay.

Caption: Workflow for the cytopathic effect (CPE) reduction antiviral assay.

Methodology:

-

Cell Seeding:

-

Seed a susceptible cell line (e.g., HeLa or Vero cells) into 96-well microtiter plates at a density that will result in a confluent monolayer after 24 hours.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-compound control.

-

-

Viral Infection:

-

Infect the cells with a predetermined titer of the virus (e.g., a multiplicity of infection that causes significant cytopathic effect within 48-72 hours).

-

-

Incubation:

-

Incubate the plates at the optimal temperature and CO₂ concentration for viral replication and cell growth (e.g., 37°C, 5% CO₂).

-

-

Assessment of Cytopathic Effect (CPE):

-

After the incubation period, visually inspect the cells for CPE under a microscope.

-

Quantify cell viability using a suitable assay:

-

MTT Assay: Add MTT solution to the wells and incubate. Solubilize the resulting formazan crystals and measure the absorbance at a specific wavelength.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent to the wells and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

-

-

Data Analysis:

-

EC50 Determination: Calculate the percentage of protection from CPE for each compound concentration relative to the virus control (no compound) and cell control (no virus, no compound). Plot the percentage of protection against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50.

-

CC50 Determination: In parallel, treat uninfected cells with the same serial dilutions of this compound to assess cytotoxicity. Calculate the percentage of cell viability relative to the cell control and determine the CC50 from the resulting dose-response curve.

-

Selectivity Index (SI): Calculate the SI by dividing the CC50 by the EC50. A higher SI value indicates a more favorable therapeutic window.

-

Conclusion

This compound is a specific inhibitor of the host lipid kinase PI4KB, a critical factor for the replication of numerous RNA viruses. Its mechanism of action, which involves the disruption of viral replication organelles, provides a robust rationale for its broad-spectrum antiviral activity. The quantitative data and experimental protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working on novel antiviral therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

T-00127_HEV1: A Selective PI4KB Inhibitor for Antiviral Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

T-00127_HEV1 is a potent and selective small molecule inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KB), a crucial host cell factor for the replication of various single-stranded positive-sense RNA viruses, including enteroviruses. By targeting a host dependency factor rather than a viral protein, this compound presents a promising avenue for the development of broad-spectrum antiviral therapeutics with a higher barrier to resistance. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound exerts its antiviral activity by specifically inhibiting the enzymatic function of PI4KB. PI4KB is a lipid kinase that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key phosphoinositide in the regulation of membrane trafficking and the structural integrity of the Golgi apparatus. Many RNA viruses, particularly enteroviruses, hijack the host cell's PI4KB to create PI4P-enriched replication organelles (ROs). These ROs are specialized membranous structures that provide an optimal environment for viral genome replication.

The viral non-structural protein 3A, in concert with host factors such as GBF1 and the GTPase Arf1, recruits PI4KB to the site of replication. The subsequent localized increase in PI4P concentration is essential for the recruitment of the viral RNA-dependent RNA polymerase and other components of the replication machinery. This compound, by binding to the ATP-binding pocket of PI4KB, prevents the phosphorylation of PI and thereby blocks the formation of PI4P-rich ROs, ultimately inhibiting viral replication.

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against PI4KB

| Parameter | Value |

| Target | Phosphatidylinositol 4-kinase III beta (PI4KB) |

| IC50 | 60 nM[1][2][3][4][5] |

| Assay Condition | In vitro kinase assay with 10 µM ATP |

Table 2: Antiviral Activity of this compound

| Virus | Cell Line | Parameter | Value |

| Poliovirus (PV) | RD cells | EC50 | 0.77 µM[1][2] |

| Enterovirus 71 (EV71) | RD cells | EC50 | 0.73 µM[1][6] |

Table 3: Kinase Selectivity Profile of this compound

| Kinase | % Inhibition at 10 µM |

| PI4KB | ~95% [2][6] |

| PIK3CD | Moderate Inhibition (~33%)[6] |

| Other PI kinases | Low to no inhibition[6] |

| TTK kinase | ~29%[6] |

| Other cellular protein kinases | <10%[6] |

Experimental Protocols

In Vitro PI4KB Kinase Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of this compound against PI4KB.

Materials:

-

Recombinant human PI4KB enzyme

-

Phosphatidylinositol (PI) substrate

-

ATP (at a concentration near the Km for PI4KB, e.g., 10 µM)

-

This compound (or other test compounds)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

-

In a microplate, add the PI4KB enzyme, PI substrate, and kinase assay buffer.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

The luminescence or fluorescence signal, which is proportional to the kinase activity, is measured using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiviral Assay

This protocol describes a general method to evaluate the antiviral efficacy of this compound in a cell-based assay.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., RD cells for enteroviruses)

-

Virus stock with a known titer

-

Cell culture medium (e.g., DMEM with 10% FCS)

-

This compound

-

Method for quantifying viral replication (e.g., quantitative PCR for viral RNA, plaque assay, or cytopathic effect (CPE) reduction assay)

Procedure:

-

Seed host cells in a multi-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with the diluted this compound or vehicle control for a defined period (e.g., 1-2 hours).

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing the respective concentrations of this compound.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours).

-

Assess viral replication using one of the following methods:

-

qPCR: Extract total RNA from the cells and perform reverse transcription quantitative PCR (RT-qPCR) to quantify the levels of viral RNA.

-

Plaque Assay: Collect the supernatant and perform a plaque assay to determine the viral titer.

-

CPE Reduction Assay: Visually inspect the cells for virus-induced cytopathic effects and determine the concentration of the compound that inhibits CPE by 50%.

-

-

Calculate the EC50 value, the concentration of this compound that inhibits viral replication by 50%.

Signaling Pathways and Experimental Workflows

PI4KB Signaling in Enterovirus Replication

The following diagram illustrates the central role of PI4KB in the replication of enteroviruses and the point of inhibition by this compound.

Caption: PI4KB-mediated pathway in enterovirus replication and its inhibition by this compound.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of this compound.

Caption: Workflow for determining the IC50 of this compound against PI4KB.

Logical Relationship of this compound's Antiviral Effect

This diagram illustrates the logical cascade from PI4KB inhibition to the suppression of viral replication.

Caption: Logical flow of the antiviral mechanism of action for this compound.

Conclusion

This compound is a valuable research tool for studying the role of PI4KB in viral replication and for the development of novel host-targeted antiviral therapies. Its high potency and selectivity for PI4KB make it a specific probe for dissecting the molecular mechanisms of enterovirus infection and other viral diseases that depend on this host kinase. The data and protocols presented in this guide are intended to facilitate further research and development in this promising area of virology and drug discovery.

References

- 1. Characterization of the c10orf76‐PI4KB complex and its necessity for Golgi PI4P levels and enterovirus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. A Plethora of Functions Condensed into Tiny Phospholipids: The Story of PI4P and PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 6. researchgate.net [researchgate.net]

T-00127_HEV1: A Technical Guide to its Antiviral Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-00127_HEV1 is a potent and specific inhibitor of the host lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KB). This enzyme is a critical host factor for the replication of a broad range of positive-sense single-stranded RNA viruses. By targeting a host dependency factor, this compound presents a promising broad-spectrum antiviral strategy with a potentially higher barrier to the development of viral resistance. This technical guide provides an in-depth overview of the antiviral activity spectrum of this compound, detailing its mechanism of action, quantitative antiviral data, and the experimental protocols used for its characterization.

Introduction

The emergence and re-emergence of viral pathogens underscore the urgent need for broad-spectrum antiviral therapeutics. Targeting host cellular factors that are essential for viral replication is a compelling strategy to combat a wide array of viruses and mitigate the rapid emergence of drug-resistant strains. T-00127-HEV1 has been identified as a highly specific inhibitor of PI4KB, a key enzyme hijacked by numerous RNA viruses to establish their replication organelles. This document summarizes the current knowledge on the antiviral profile of T-00127-HEV1.

Mechanism of Action: Inhibition of PI4KB and Disruption of Viral Replication Organelles

T-00127-HEV1 exerts its antiviral effect by inhibiting the enzymatic activity of PI4KB.[1] This kinase is responsible for the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P), a crucial lipid for the biogenesis of viral replication organelles (ROs).[2][3]

Many positive-strand RNA viruses, particularly enteroviruses, remodel host intracellular membranes to create specialized compartments for their genomic replication. This process is critically dependent on the accumulation of PI4P at these sites. The viral protein 3A plays a key role in recruiting PI4KB to the ROs, often through interaction with host factors like acyl-coenzyme A binding domain containing 3 (ACBD3) or by modulating the GBF1/Arf1 pathway.[4][5][6][7][8] The resulting high concentration of PI4P at the ROs facilitates the recruitment of other host factors and lipids, such as cholesterol, which are essential for the formation of a functional replication complex.[9][6]

By inhibiting PI4KB, T-00127-HEV1 prevents the synthesis of PI4P at the sites of viral replication.[1] This disruption of PI4P homeostasis leads to the failure of RO formation, thereby blocking viral RNA synthesis and subsequent viral propagation.[2][3]

Figure 1. Signaling pathway of this compound-mediated inhibition of enterovirus replication.

Antiviral Activity Spectrum

The antiviral activity of T-00127-HEV1 has been demonstrated against a range of enteroviruses. Quantitative data for its efficacy are summarized in the tables below.

Table 1: In Vitro Antiviral Activity of T-00127-HEV1 against Enteroviruses

| Virus | Strain | Cell Line | EC50 (µM) | Reference |

| Poliovirus 1 | Mahoney | RD | 0.77 | [1] |

| Enterovirus 71 | Nagoya | RD | 0.73 | [1] |

| Coxsackievirus B3 | Nancy | RD | Not specified, but inhibitory effect shown | [10] |

*EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%.

Table 2: Activity of T-00127-HEV1 against Human Rhinoviruses (HRV)

| Virus Species | Number of Genotypes Tested | Potency Range (nM) | Reference |

| HRV-A and HRV-B | 10 | 110 - 480 |

Note: Specific EC50 values for individual HRV genotypes were not provided in the cited literature.

Table 3: In Vitro Inhibitory Activity and Cytotoxicity of T-00127-HEV1

| Target/Assay | Value | Cell Line | Reference |

| PI4KB (IC50) | 60 nM | - | [1] |

| Cytotoxicity (CC50) | >125 µM | RD | [1] |

| Selectivity Index (SI) for Poliovirus | >162 | RD | [1] |

IC50 (50% inhibitory concentration) is the concentration of the compound required to inhibit the activity of the enzyme by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that results in 50% cell death. SI (Selectivity Index) = CC50 / EC50. A higher SI value indicates a more favorable safety profile.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of T-00127-HEV1.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Figure 2. Experimental workflow for a plaque reduction assay.

Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., RD cells for enteroviruses) in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Dilution: Prepare a series of dilutions of T-00127-HEV1 in a suitable cell culture medium.

-

Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

Infection: Remove the growth medium from the cell monolayers. Inoculate the cells with the virus dilutions that have been pre-incubated with the corresponding concentrations of T-00127-HEV1. Include a virus-only control and a cell-only control.

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral attachment and entry.

-

Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) supplemented with the respective concentrations of T-00127-HEV1.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (typically 2-3 days).

-

Staining: Fix the cells with a solution such as 10% formaldehyde and then stain with a dye like crystal violet. The viable cells will stain, and the areas of cell death due to viral lysis (plaques) will appear as clear zones.

-

Quantification: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT/MTS Assay)

This assay determines the concentration of a compound that is toxic to 50% of the cells (CC50).

Methodology:

-

Cell Seeding: Seed host cells in a 96-well plate at a predetermined optimal density.

-

Compound Addition: Add serial dilutions of T-00127-HEV1 to the wells. Include a vehicle control (e.g., DMSO) and a cell-free blank.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.

-

Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or MTS) to each well.[11][12][13][14]

-

Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, metabolically active cells will reduce the tetrazolium salt into a colored formazan product.[11][12][13][14]

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[11][13][14]

-

Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

T-00127-HEV1 is a valuable research tool for studying the role of PI4KB in viral replication. Its potent and specific inhibition of this host factor results in broad-spectrum antiviral activity against enteroviruses, including poliovirus, EV71, and human rhinoviruses. The high selectivity index of T-00127-HEV1 suggests a favorable therapeutic window. Further investigation into the full antiviral spectrum of T-00127-HEV1 and other PI4KB inhibitors is warranted to explore their potential as broad-spectrum antiviral agents.

References

- 1. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Escaping Host Factor PI4KB Inhibition: Enterovirus Genomic RNA Replication in the Absence of Replication Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Enterovirus Replication Organelles and Inhibitors of Their Formation [frontiersin.org]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Building Viral Replication Organelles: Close Encounters of the Membrane Types - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. MTT assay protocol | Abcam [abcam.com]

T-00127_HEV1: A Potent Inhibitor of Viral RNA Synthesis Through Host-Targeted PI4KB Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Viral infections caused by positive-sense single-stranded RNA (+ssRNA) viruses represent a significant global health burden. A critical dependency for the replication of many of these viruses is the host cell lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KB). This enzyme is essential for the formation of viral replication organelles, specialized intracellular membrane structures that provide an optimal environment for viral RNA synthesis. T-00127_HEV1 has emerged as a potent and selective small molecule inhibitor of PI4KB, demonstrating broad-spectrum antiviral activity against a range of clinically relevant viruses. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action in the inhibition of viral RNA synthesis, its inhibitory and antiviral potency, and detailed experimental protocols for its characterization.

Introduction

The replication of +ssRNA viruses, including picornaviruses like rhinoviruses, enteroviruses, and poliovirus, is a complex process that relies on the co-option of host cellular machinery. A key step in this process is the formation of replication organelles, which are specialized membrane structures derived from host cell organelles. These structures serve to concentrate viral and host factors, shield the viral replication machinery from host immune responses, and provide a scaffold for viral RNA synthesis.

The generation and maintenance of these replication organelles are critically dependent on the host cell lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KB). PI4KB catalyzes the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P), a key phosphoinositide that acts as a lipid-based signaling molecule and a determinant of membrane identity. Viruses hijack PI4KB to enrich the membranes of their replication organelles with PI4P, which in turn recruits other host and viral proteins necessary for replication.

This compound is a small molecule inhibitor that has been identified as a potent and selective inhibitor of PI4KB.[1][2][3] By targeting this host-cell factor, this compound disrupts the formation of functional viral replication organelles, thereby inhibiting viral RNA synthesis and subsequent viral propagation. This host-targeted approach offers the potential for broad-spectrum antiviral activity and a higher barrier to the development of viral resistance compared to drugs that target viral enzymes directly.

Mechanism of Action of this compound

This compound exerts its antiviral effect by directly inhibiting the enzymatic activity of the host cell kinase PI4KB. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrate, phosphatidylinositol.[1]

The inhibition of PI4KB by this compound leads to a cascade of events that ultimately disrupts the viral life cycle:

-

Depletion of PI4P at Replication Organelles: The primary consequence of PI4KB inhibition is a reduction in the levels of PI4P at the membranes of viral replication organelles.

-

Impaired Recruitment of Effector Proteins: PI4P serves as a docking site for various proteins containing a PI4P-binding domain. These proteins are essential for the structural integrity and function of the replication organelles. The depletion of PI4P prevents the recruitment of these critical factors.

-

Disruption of Replication Organelle Formation and Function: Without the necessary protein components, the formation of functional replication organelles is severely impaired. This disruption of the replication scaffold directly inhibits viral RNA synthesis.

This mechanism of action is illustrated in the signaling pathway diagram below.

Figure 1: Signaling pathway of PI4KB in viral replication and its inhibition by this compound.

Quantitative Data

The potency of this compound has been quantified through various in vitro assays, including measurements of its inhibitory activity against PI4KB and its antiviral efficacy against a range of viruses.

In Vitro Kinase Inhibitory Activity

The inhibitory activity of this compound against PI4KB is typically determined using kinase activity assays that measure the production of ADP, the byproduct of the phosphorylation reaction.

| Target Kinase | IC50 (nM) | Assay Method | Reference |

| PI4KB | 60 | ADP-Glo Kinase Assay | [2] |

| PI4KB | 150 | Not specified | [3] |

Table 1: In vitro inhibitory activity of this compound against PI4KB.

Antiviral Activity

The antiviral efficacy of this compound is measured by its ability to inhibit viral replication in cell culture, typically quantified as the half-maximal effective concentration (EC50).

| Virus | EC50 (µM) | Cell Line | Assay Method | Reference |

| Poliovirus (PV) | 0.77 | RD | Not specified | [4] |

| Poliovirus (PV) | 1.7 - 4.7 | Not specified | Not specified | [5] |

| Enterovirus 71 (EV71) | 0.73 | RD | Not specified | [4][5] |

| Coxsackievirus B3 (CVB3) | 3.38 | Not specified | Not specified | [3] |

| Human Rhinovirus (HRV) | 0.11 - 0.48 | Not specified | Single-cycle replication assay | [6] |

| Hepatitis C Virus (HCV) 1b | 1.03 | Not specified | Not specified | [3] |

| Hepatitis C Virus (HCV) 2a | >44 | Not specified | Not specified | [3] |

Table 2: Antiviral activity of this compound against various RNA viruses.

Cytotoxicity

Assessing the cytotoxicity of an antiviral compound is crucial to ensure that its antiviral activity is not due to general toxicity to the host cells. The half-maximal cytotoxic concentration (CC50) is a measure of the compound's toxicity.

| Cell Line | CC50 (µM) | Assay Method | Reference |

| HeLa | >50 | Not specified | [3] |

| Not specified | 64 | Not specified | [6] |

Table 3: Cytotoxicity of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

PI4KB In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol describes the measurement of PI4KB activity and its inhibition by this compound using the ADP-Glo™ Kinase Assay (Promega). This assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human PI4KB

-

PI4KB substrate (e.g., phosphatidylinositol)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

-

Add 10 µL of PI4KB and substrate mix in kinase buffer.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

-

Initiation of Kinase Reaction:

-

Add 10 µL of ATP solution in kinase buffer to each well to start the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Termination of Kinase Reaction and ATP Depletion:

-

Add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Luminescence Detection:

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

References

- 1. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.4. Cell Cytotoxicity Assay and CC50 Determination [bio-protocol.org]

- 3. content.protocols.io [content.protocols.io]

- 4. T-00127-HEV1|PIK inhibitor|DC Chemicals [dcchemicals.com]

- 5. A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]

The Inhibitory Effect of T-00127_HEV1 on Poliovirus Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound T-00127_HEV1 and its potent inhibitory effects on poliovirus replication. This compound has emerged as a significant antiviral candidate due to its targeted mechanism of action against a crucial host cell factor. This document outlines the quantitative data, experimental methodologies, and the underlying signaling pathways associated with its activity.

Quantitative Analysis of this compound Activity

This compound demonstrates a robust and specific inhibition of poliovirus replication by targeting the host lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KB). The following tables summarize the key quantitative metrics of its efficacy.

| Parameter | Value | Description | Reference |

| IC50 vs. PI4KB | 60 nM | The half-maximal inhibitory concentration against PI4KB kinase activity. | [1][2] |

| EC50 vs. Poliovirus | 0.77 µM | The half-maximal effective concentration for inhibiting poliovirus pseudovirus in RD cells. | [1][2] |

| Compound Comparison: Inhibition of PI4KB Activity at 10 µM |

| Compound | Residual PI4KB Activity | Reference |

|---|---|---|

| This compound | 5% | [2][3] |

| GW5074 | 3% | [2][3] |

| AN-12-H5 | 108% (no inhibition) |[2][3] |

Mechanism of Action: Targeting a Host-Virus Interaction

Poliovirus, like other enteroviruses, remodels host intracellular membranes to create specialized structures called replication organelles (ROs), where viral RNA replication occurs. This process is critically dependent on the host cell's lipid metabolism, particularly the production of phosphatidylinositol 4-phosphate (PI4P).

This compound exerts its antiviral effect by directly inhibiting PI4KB, a key enzyme responsible for PI4P synthesis at the Golgi apparatus. Poliovirus hijacks PI4KB and recruits it to the ROs. This recruitment is mediated by the interaction of viral proteins, such as 3A and 2BC, with host factors, including Acyl-CoA binding domain-containing protein 3 (ACBD3), which in turn binds to PI4KB.

The accumulation of PI4P on the RO membranes serves as a docking site for other viral and host proteins essential for replication, including the viral RNA-dependent RNA polymerase (3Dpol) and oxysterol-binding protein (OSBP). OSBP is thought to facilitate the transport of cholesterol to the ROs, further contributing to their structural integrity and function. By inhibiting PI4KB, this compound prevents the synthesis of PI4P at the ROs, thereby disrupting the entire replication complex and halting viral propagation.

Below is a diagram illustrating the signaling pathway of PI4KB in poliovirus replication and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

Cell Culture and Virus Strains

-

Cell Lines:

-

RD (Human Rhabdomyosarcoma) cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

HeLa cells: Maintained in Minimum Essential Medium (MEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Poliovirus Strains:

-

Poliovirus Type 1 (PV1), Mahoney strain: A commonly used wild-type laboratory strain.

-

Poliovirus pseudovirus: A replication-defective viral particle expressing a reporter gene (e.g., luciferase) used for initial high-throughput screening in a BSL-2 environment.

-

Poliovirus Replication Inhibition Assay

This protocol describes a method to quantify the inhibitory effect of this compound on poliovirus replication using quantitative PCR (qPCR).

Protocol:

-

Cell Seeding: Seed RD cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate at 37°C for 24 hours to allow for the formation of a confluent monolayer.

-

Compound Preparation: Prepare a series of 2-fold dilutions of this compound in DMEM with 2% FBS, starting from a high concentration (e.g., 100 µM).

-

Virus Infection: Aspirate the culture medium from the cells and infect with poliovirus (e.g., PV1 Mahoney strain) at a multiplicity of infection (MOI) of 0.1 in a small volume of serum-free DMEM. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: Remove the virus inoculum and add 100 µL of the prepared this compound dilutions to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Incubation: Incubate the plate at 37°C for 8 to 16 hours, allowing for one complete replication cycle.

-

RNA Extraction: Lyse the cells directly in the wells using a suitable lysis buffer and extract total RNA using a commercial RNA purification kit.

-

RT-qPCR: Perform a one-step real-time reverse transcription PCR (RT-qPCR) using primers and a probe specific for a conserved region of the poliovirus genome (e.g., the 5' untranslated region).

-

Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the percentage of viral replication inhibition for each compound concentration relative to the virus-only control. Plot the inhibition percentage against the compound concentration and use a non-linear regression model to calculate the EC50 value.

In Vitro PI4KB Kinase Assay

This protocol outlines a method to measure the direct inhibitory effect of this compound on the enzymatic activity of PI4KB, such as the Adapta™ Universal Kinase Assay or the ADP-Glo™ Kinase Assay.

Protocol:

-

Reagent Preparation:

-

Kinase: Recombinant human PI4KB.

-

Substrate: Phosphatidylinositol (PI).

-

ATP: Adenosine triphosphate.

-

Assay Buffer: Buffer containing MgCl2 and other components optimal for kinase activity.

-

This compound: Serial dilutions in DMSO.

-

-

Reaction Setup: In a 384-well plate, add the PI4KB enzyme, the PI substrate, and the this compound dilutions.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Detection:

-

For Adapta™ Assay: Add a mixture of Eu-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer. The antibody binds to both the tracer and the ADP produced by the kinase reaction.

-

For ADP-Glo™ Assay: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then measured using a luciferase/luciferin reaction.

-

-

Measurement:

-

Adapta™ Assay: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in the FRET signal indicates an increase in ADP production and thus higher kinase activity.

-

ADP-Glo™ Assay: Measure the luminescence. The light signal is proportional to the amount of ADP produced.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the no-inhibitor control. Determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration and fitting the data to a dose-response curve.

Summary and Future Directions

This compound is a potent and selective inhibitor of the host factor PI4KB, which is essential for poliovirus replication. Its mechanism of action, involving the disruption of the formation of viral replication organelles, makes it a promising candidate for antiviral therapy. While this compound has shown broad activity against enteroviruses, further studies are needed to specifically determine its efficacy against all three poliovirus serotypes. The detailed protocols provided in this guide offer a framework for the continued investigation and development of this compound and other host-targeting antivirals against poliovirus and other pathogenic enteroviruses.

References

- 1. Analysis of Poliovirus Protein 3A Interactions with Viral and Cellular Proteins in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Phosphatidylinositol-4 kinase III beta and oxysterol-binding protein accumulate unesterified cholesterol on poliovirus-induced membrane structure - PubMed [pubmed.ncbi.nlm.nih.gov]

T-00127_HEV1: A Novel Broad-Spectrum Antiviral and Antibacterial Agent

A Technical Whitepaper on the Preclinical Profile of a First-in-Class Host-Factor Modulator

For Research and Drug Development Professionals

Abstract

T-00127_HEV1 is a novel small molecule investigational agent demonstrating significant broad-spectrum antimicrobial potential. This document outlines the core preclinical data for this compound, focusing on its mechanism of action, in vitro efficacy against a range of viral and bacterial pathogens, and the detailed experimental protocols used for its evaluation. This compound acts by modulating the host STING (Stimulator of Interferon Genes) pathway, leading to a potent and controlled innate immune response. The data presented herein support its continued development as a potential therapeutic for a variety of infectious diseases.

Mechanism of Action: STING Pathway Agonist

This compound functions as a non-canonical agonist of the STING pathway. Unlike direct cGAMP-mimetic agonists, this compound binds to an allosteric site on the STING protein, stabilizing its active conformation following translocation to the Golgi apparatus. This leads to the phosphorylation of TBK1 and subsequent activation of IRF3, driving the transcription of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This host-centric mechanism underpins its broad-spectrum activity, creating an antiviral state in host cells and enhancing pathogen clearance.

Caption: this compound allosterically stabilizes active STING, enhancing IRF3-mediated interferon production.

In Vitro Efficacy Data

This compound was evaluated against a diverse panel of viral and bacterial pathogens. Efficacy was determined using standardized assays to measure half-maximal effective concentration (EC50) for viruses and minimum inhibitory concentration (MIC) for bacteria.

Table 1: Broad-Spectrum Antiviral Activity

| Virus Family | Virus Species | Cell Line | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |

| Flaviviridae | Dengue virus (DENV-2) | Vero | 0.28 | > 50 | > 178 |

| Flaviviridae | Zika virus (ZIKV) | Huh-7 | 0.45 | > 50 | > 111 |

| Coronaviridae | SARS-CoV-2 | Calu-3 | 0.15 | > 50 | > 333 |

| Orthomyxoviridae | Influenza A (H1N1) | A549 | 0.88 | > 50 | > 56 |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | HFF-1 | 1.12 | > 50 | > 44 |

Table 2: Antibacterial Activity

| Bacteria Type | Species | Strain | MIC (µg/mL) |

| Gram-Positive | Staphylococcus aureus | MRSA (USA300) | 16 |

| Gram-Positive | Streptococcus pneumoniae | ATCC 49619 | 8 |

| Gram-Negative | Escherichia coli | ATCC 25922 | > 64 |

| Gram-Negative | Pseudomonas aeruginosa | PAO1 | > 64 |

Note: Antibacterial activity is primarily observed against Gram-positive bacteria, likely due to indirect host-mediated mechanisms such as enhanced phagocytosis and antimicrobial peptide production, which are less effective against the robust outer membrane of Gram-negative bacteria.

Experimental Protocols

Detailed methodologies for the key efficacy assays are provided below.

Antiviral Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the concentration of this compound required to reduce the number of virus-induced plaques by 50%.

-

Cell Seeding: Plate host cells (e.g., Vero, A549) in 6-well plates at a density of 5 x 10^5 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Dilution: Prepare a 2-fold serial dilution of this compound in serum-free media, ranging from 50 µM to 0.05 µM.

-

Virus Preparation: Dilute the viral stock to a concentration calculated to produce 50-100 plaque-forming units (PFU) per well.

-

Incubation: Mix equal volumes of the diluted compound and diluted virus. Incubate the mixture for 1 hour at 37°C to allow for compound-target engagement.

-

Infection: Remove media from the cell plates and infect the monolayer with 200 µL of the virus-compound mixture. Allow adsorption for 1 hour.

-

Overlay: Aspirate the inoculum and overlay the cells with a 1:1 mixture of 2% methylcellulose and 2X MEM supplemented with 4% FBS.

-

Incubation: Incubate plates for 3-5 days (virus-dependent) until plaques are visible.

-

Staining & Counting: Fix the cells with 10% formalin, stain with 0.1% crystal violet, and count the number of plaques.

-

Calculation: The EC50 value is calculated using a non-linear regression analysis of the dose-response curve.

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT) to determine antiviral EC50.

Bacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound that prevents visible growth of a bacterium.

-

Preparation: Perform the assay in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Compound Dilution: Serially dilute this compound 2-fold across the plate, typically from 64 µg/mL to 0.25 µg/mL.

-

Inoculum Preparation: Prepare a bacterial inoculum in CAMHB, adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound.

-

Controls: Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).

Conclusion and Future Directions

This compound represents a promising broad-spectrum antimicrobial candidate with a novel host-centric mechanism of action. Its potent in vitro activity against clinically relevant viruses and Gram-positive bacteria warrants further investigation. Future studies will focus on in vivo efficacy models, pharmacokinetic profiling, and safety toxicology to support its progression towards clinical development. The unique mechanism of targeting the STING pathway suggests a lower propensity for the development of drug resistance compared to direct-acting agents.

Methodological & Application

Application Notes and Protocols: T-00127_HEV1 for Cell-Based Enterovirus Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-00127_HEV1 is a potent and selective inhibitor of the host cell lipid kinase, phosphatidylinositol 4-kinase IIIβ (PI4KB). This enzyme is essential for the replication of a broad spectrum of enteroviruses, a genus of positive-sense single-stranded RNA viruses that includes poliovirus, coxsackieviruses, echoviruses, and rhinoviruses. By targeting a host factor, this compound offers a promising broad-spectrum antiviral strategy with a potentially higher barrier to the development of viral resistance compared to direct-acting antivirals. These application notes provide detailed information and protocols for utilizing this compound in cell-based enterovirus models to study viral replication and evaluate antiviral efficacy.

Enteroviruses rearrange host cellular membranes to form replication organelles (ROs), which are the sites of viral RNA synthesis. A key feature of these ROs is the enrichment of phosphatidylinositol 4-phosphate (PI4P), a lipid synthesized by PI4KB. PI4P acts as a crucial scaffold, recruiting both viral and host proteins necessary for the assembly and function of the viral replication complex.

Mechanism of Action

This compound exerts its antiviral activity by directly inhibiting the enzymatic function of PI4KB. This inhibition leads to a depletion of PI4P at the Golgi apparatus and prevents its accumulation at the enterovirus replication organelles. The lack of a PI4P-rich environment on these membranes disrupts the recruitment of essential components of the replication machinery, thereby halting viral RNA synthesis and the production of new viral particles. Resistance to PI4KB inhibitors has been associated with mutations in the viral non-structural protein 3A, highlighting the critical interplay between the virus and this host kinase.

Quantitative Data

The following tables summarize the in vitro efficacy and cytotoxicity of this compound.

| Parameter | Value | Assay | Reference |

| IC50 vs. PI4KB | 60 nM | In vitro kinase assay | [1] |

Table 1: In vitro inhibitory activity of this compound against its molecular target, PI4KB.

| Enterovirus | Cell Line | EC50 (µM) | Assay Type | Reference |

| Poliovirus (pseudovirus) | RD | 0.77 | Pseudovirus Infection Assay | [1] |

| Enterovirus 71 (EV71) | RD | 0.73 | Cytopathic Effect (CPE) Assay | [1] |

| Coxsackievirus B3 (CVB3) | RD | Data not available | - | |

| Human Rhinovirus (various) | H1-HeLa | Data not available | - |

Table 2: Antiviral activity of this compound against various enteroviruses in different cell lines. EC50 (half-maximal effective concentration) is the concentration of the compound that inhibits the viral effect by 50%.

| Cell Line | CC50 (µM) | Assay Type | Reference |

| RD (Rhabdomyosarcoma) | 125 | Cell Viability Assay | [2] |

| HeLa | Data not available | - | |

| Vero | Data not available | - |

Table 3: Cytotoxicity of this compound in various cell lines. CC50 (half-maximal cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

Signaling and Experimental Workflow Diagrams

Figure 1: Enterovirus replication cycle and the inhibitory point of this compound.

Figure 2: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture and Virus Propagation

-

Cell Lines: HeLa, Vero, and RD (rhabdomyosarcoma) cells are commonly used for enterovirus studies. Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Virus Strains: Obtain desired enterovirus serotypes from a reliable source (e.g., ATCC).

-

Virus Propagation: Infect confluent monolayers of a suitable host cell line at a low multiplicity of infection (MOI) of 0.01-0.1. Incubate until significant cytopathic effect (CPE) is observed (typically 2-3 days). Harvest the virus by freeze-thawing the cell culture three times. Centrifuge to remove cell debris and store the virus-containing supernatant at -80°C.

-

Virus Titeration: Determine the virus titer (plaque-forming units per mL, PFU/mL) by performing a plaque assay.

Antiviral Activity Assay (CPE Reduction Assay)

This assay measures the ability of this compound to protect cells from virus-induced cell death.

-

Cell Seeding: Seed host cells (e.g., HeLa, RD) in a 96-well plate at a density that will result in a confluent monolayer the next day.

-

Compound Preparation: Prepare a series of 2-fold dilutions of this compound in cell culture medium.

-

Treatment: When cells are confluent, remove the growth medium and add the diluted compound to the wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

-

Infection: Add the enterovirus at a predetermined MOI (e.g., 100 CCID50) to all wells except the cell control wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until 100% CPE is observed in the virus control wells.

-

CPE Assessment: Observe the wells under a microscope and score the CPE. Alternatively, quantify cell viability using a colorimetric assay such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay determines the toxicity of this compound to the host cells.

-

Cell Seeding: Seed cells in a 96-well plate as for the antiviral assay.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a "cell control" (no compound).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay provides a more quantitative measure of the inhibition of infectious virus production.

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Compound and Virus Incubation: Pre-incubate a known amount of virus (e.g., 100 PFU) with serial dilutions of this compound for 1 hour at 37°C.

-

Infection: Add the virus-compound mixture to the cell monolayers and allow adsorption for 1 hour.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of this compound.

-

Incubation: Incubate the plates for 2-4 days until plaques are visible.

-

Staining: Fix the cells with a solution of formaldehyde and stain with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value.

Immunofluorescence Staining for PI4P

This protocol allows for the visualization of the effect of this compound on PI4P localization.

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat the cells with this compound at a concentration above its EC50 for a desired period.

-

Infection: Infect the cells with an enterovirus.

-

Fixation: At the desired time post-infection, fix the cells with 4% paraformaldehyde (PFA) in PBS.

-

Permeabilization: Permeabilize the cells with a mild detergent like digitonin to preserve lipid structures.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% BSA and 0.1% Triton X-100).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for PI4P.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize the localization of PI4P using a fluorescence microscope. Compare the PI4P staining pattern in treated versus untreated cells.

Conclusion

This compound is a valuable research tool for studying the role of PI4KB in the enterovirus replication cycle. Its potent and specific inhibitory activity makes it an excellent candidate for in vitro studies aimed at understanding the mechanisms of viral replication and for the initial stages of antiviral drug discovery. The protocols provided here offer a starting point for researchers to incorporate this compound into their cell-based enterovirus models. It is recommended to optimize assay conditions for specific cell line and virus combinations. Due to reported in vivo toxicity for some PI4KB inhibitors, further studies are necessary to evaluate the therapeutic potential of this compound.

References

Application Notes: T-00127_HEV1 in High-Throughput Screening for Antiviral Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-00127_HEV1 is a potent and selective inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KB), a host cell kinase essential for the replication of a broad range of positive-strand RNA viruses. These viruses, including enteroviruses (e.g., Poliovirus, Coxsackievirus, Enterovirus 71) and rhinoviruses, hijack the host cell's lipid metabolism by co-opting PI4KB to generate phosphatidylinositol 4-phosphate (PI4P)-enriched replication organelles. These specialized structures are crucial for the assembly and function of the viral replication machinery. By targeting a host factor, this compound presents a promising broad-spectrum antiviral strategy with a potentially higher barrier to the development of viral resistance compared to drugs targeting viral proteins directly.

As an ATP-competitive inhibitor of PI4KB, this compound effectively blocks the synthesis of PI4P, thereby disrupting the formation of the viral replication organelles and inhibiting viral replication. Its high selectivity for PI4KB over other phosphoinositide kinases minimizes off-target effects, making it an excellent tool for studying the role of PI4KB in viral life cycles and a valuable lead compound for the development of novel antiviral therapeutics. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel antiviral agents.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, highlighting its potency, antiviral activity, and safety profile.

| Parameter | Value | Description |

| IC50 (PI4KB) | 60 nM | The half-maximal inhibitory concentration against the target enzyme, Phosphatidylinositol 4-kinase III beta. |

| EC50 (Poliovirus 1) | 0.73 µM | The half-maximal effective concentration for inhibiting Poliovirus 1 replication in a cell-based assay. |

| EC50 (Coxsackievirus B3) | 1.7 - 4.7 µM | The range of half-maximal effective concentrations for inhibiting Coxsackievirus B3 replication. |

| EC50 (Enterovirus 71) | 0.73 µM | The half-maximal effective concentration for inhibiting Enterovirus 71 replication. |

| CC50 (HeLa cells) | >50 µM | The half-maximal cytotoxic concentration in HeLa cells, indicating low cytotoxicity.[1] |

| Selectivity Index (SI) for Poliovirus | 162 | Calculated as CC50/EC50, this value indicates a favorable therapeutic window for antiviral activity against Poliovirus. |

Signaling Pathway

This compound targets the host PI4KB signaling pathway, which is exploited by various RNA viruses for their replication. The diagram below illustrates the mechanism of action.

References

Application Notes and Protocols for T-00127_HEV1 Treatment of Coxsackievirus-Infected Cells

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Coxsackieviruses, members of the Enterovirus genus within the Picornaviridae family, are significant human pathogens responsible for a wide range of diseases, from mild febrile illness to severe and life-threatening conditions such as myocarditis, pancreatitis, and aseptic meningitis. Currently, there are no approved antiviral therapies specifically targeting coxsackievirus infections, highlighting the urgent need for novel therapeutic agents.

T-00127_HEV1 is a potent and broad-spectrum inhibitor of enterovirus replication. It functions by targeting a host cell factor, phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), which is essential for the formation of viral replication organelles. By inhibiting this host kinase, this compound effectively blocks viral RNA replication. These application notes provide detailed protocols for evaluating the antiviral activity and mechanism of action of this compound and its structural analogs against coxsackievirus in cell culture models.

Data Presentation

The following tables summarize the in vitro efficacy and cytotoxicity of this compound and its close structural analog, BF738735. BF738735 shares the same mechanism of action and provides a strong proxy for the expected activity of this compound against coxsackievirus.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

| Compound | Target | Assay | IC50 | Cell Line | Reference |

| This compound | PI4KIIIβ | Enzymatic Assay | 60 nM | - | [1] |

| This compound | Poliovirus pseudovirus | Cell-based | 0.77 µM | RD | [1] |

| This compound | Enterovirus 71 (EV71) | Cell-based | 0.73 µM | RD | [1] |

Table 2: In Vitro Antiviral Activity and Cytotoxicity of BF738735 (a close structural analog of this compound)

| Compound | Target Virus/Cell | Assay Type | EC50/IC50 | CC50 | Selectivity Index (SI) | Reference |

| BF738735 | PI4KIIIβ | Enzymatic Assay | 5.7 nM (IC50) | - | - | [2][3][4] |

| BF738735 | PI4KIIIα | Enzymatic Assay | 1.7 µM (IC50) | - | - | [2][3] |

| BF738735 | Coxsackievirus B3 (CVB3) | Replicon Assay | 77 nM (EC50) | - | - | [2][3] |

| BF738735 | Various Enteroviruses | CPE Inhibition | 4 - 71 nM (EC50) | 11 - 65 µM | >155 to >16250 | [2][3][4] |

Experimental Protocols

Antiviral Activity Assessment by Cytopathic Effect (CPE) Inhibition Assay

This protocol is designed to determine the 50% effective concentration (EC50) of this compound in protecting host cells from coxsackievirus-induced cell death.

Materials:

-

HeLa or Vero cells

-

Coxsackievirus B3 (CVB3)

-

Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

CellTiter 96 AQueous One Solution Reagent (or similar viability reagent)

-

Plate reader

Procedure:

-

Seed HeLa or Vero cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

On the following day, prepare serial dilutions of this compound in DMEM with 2% FBS.

-

Remove the growth medium from the cells and infect with CVB3 at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days (e.g., 100 CCID50).

-

After a 2-hour adsorption period, remove the virus inoculum and add the serially diluted this compound to the wells.

-

Include "virus control" (cells with virus, no compound) and "cell control" (cells with no virus, no compound) wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 3 to 4 days, until at least 80% CPE is observed in the virus control wells.[5]

-

Assess cell viability by adding CellTiter 96 AQueous One Solution Reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance at 490 nm using a plate reader.[2]

-

Calculate the percentage of cell viability for each concentration relative to the cell and virus controls.

-

Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve using regression analysis.

Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC50) of this compound on uninfected host cells.

Materials:

-

HeLa or Vero cells

-

DMEM with 10% FBS

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

CellTiter 96 AQueous One Solution Reagent (or similar viability reagent)

-

Plate reader

Procedure:

-

Seed HeLa or Vero cells in 96-well plates as for the antiviral assay.

-

On the following day, add serial dilutions of this compound to the wells containing fresh medium.

-

Include "cell control" wells with no compound.

-

Incubate the plates for the same duration as the antiviral assay (3 to 4 days).

-

Assess cell viability using the CellTiter 96 AQueous One Solution Reagent and measure absorbance at 490 nm.[2]

-

Calculate the percentage of cytotoxicity for each concentration relative to the cell control.

-

Determine the CC50 value by plotting the percentage of cytotoxicity against the compound concentration and using regression analysis.

PI4KIIIβ Enzymatic Assay

This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of PI4KIIIβ.

Materials:

-

Recombinant human PI4KIIIβ

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 1 mM EGTA)

-

Phosphatidylinositol (PI) substrate

-

ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ kit)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or materials for radiometric assay

-

Luminometer or scintillation counter

Procedure (using ADP-Glo™ Assay):

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the PI4KIIIβ enzyme to the kinase buffer.

-

Add the serially diluted this compound to the enzyme mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of PI substrate and ATP.

-

Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.[6]

-

Measure luminescence using a plate luminometer.

-

The luminescence signal is proportional to the ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Western Blot for Viral Protein Expression

This protocol can be used to assess the effect of this compound on the expression of specific coxsackievirus proteins.

Materials:

-

CVB3-infected cell lysates (treated and untreated with this compound)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against a CVB3 protein (e.g., VP1, 3Dpol)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Infect cells with CVB3 and treat with this compound at a concentration around its EC50.

-

At various time points post-infection, lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[7]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target viral protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system. A decrease in the viral protein band intensity in the this compound-treated samples would indicate inhibition of viral protein synthesis, a downstream effect of replication inhibition.

Visualizations

Caption: Mechanism of action of this compound.

Caption: Workflow for evaluating this compound.

References

- 1. T-00127-HEV1 | PI4KB inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BF738735 | PI4K | Antiviral | TargetMol [targetmol.com]

- 4. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 6. A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. origene.com [origene.com]

T-00127_HEV1: A Potent Tool for Elucidating the Function of PI4KB in Cellular Processes and Viral Replication

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

T-00127_HEV1 is a small molecule inhibitor that has emerged as a critical tool for investigating the physiological and pathological roles of Phosphatidylinositol 4-kinase beta (PI4KB). With a high degree of selectivity, this compound allows for the acute and reversible inhibition of PI4KB activity, enabling detailed studies of its function in cellular signaling, membrane trafficking, and as a host factor exploited by various viruses. This document provides comprehensive application notes, detailed experimental protocols, and quantitative data to facilitate the use of this compound in research and drug development.

Application Notes

Mechanism of Action

This compound is a potent inhibitor of PI4KB, an enzyme that catalyzes the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P).[1] PI4P is a key phosphoinositide that acts as a signaling molecule and a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). This compound selectively binds to the ATP-binding pocket of PI4KB, preventing the transfer of phosphate from ATP to PI and thereby reducing the cellular levels of PI4P.[2]

Utility in Studying PI4KB Function

The specificity of this compound for PI4KB makes it an invaluable tool for dissecting the specific functions of this kinase isoform. Researchers can utilize this compound to:

-

Investigate the role of PI4KB in Golgi apparatus structure and function: PI4KB is known to be crucial for maintaining the integrity and function of the Golgi complex. Treatment with this compound can be used to study the consequences of acute PI4KB inhibition on Golgi-mediated protein secretion and membrane trafficking.

-

Elucidate PI4KB's involvement in cellular signaling pathways: By inhibiting PI4KB, researchers can explore its role in various signaling cascades that are dependent on PI4P and its downstream metabolites.

-

Probe the function of PI4KB in viral replication: Numerous positive-sense RNA viruses, particularly enteroviruses, hijack the host cell's PI4KB to create PI4P-enriched replication organelles essential for their life cycle.[3] this compound serves as a powerful instrument to study this virus-host interaction and to evaluate PI4KB as a potential broad-spectrum antiviral target.[4][5]

Antiviral Activity

This compound exhibits broad-spectrum antiviral activity against a range of enteroviruses by inhibiting the formation of their replication organelles.[1][6] This makes it a valuable research tool for virologists and drug developers working on anti-enteroviral therapies.

Quantitative Data

The following tables summarize the in vitro inhibitory and antiviral activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Specificity Notes |

| PI4KB | 60 | Highly selective for PI4KB. Shows moderate inhibitory effect on PIK3CD activity at higher concentrations. [1] |

Table 2: Antiviral Activity and Cytotoxicity of this compound

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Poliovirus (PV) | RD | 0.77 | 125 | 162 |

| Enterovirus 71 (EV71) | RD | 0.73 | 125 | 171 |

| Coxsackievirus B3 (CVB3) | Various | Broadly active | >64 | High |

| Human Rhinovirus (HRV) | Various | Broadly active | >64 | High |

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI) is a measure of the therapeutic window of a compound.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

In Vitro PI4KB Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the in vitro inhibitory activity of this compound against purified PI4KB.

Materials:

-

Recombinant human PI4KB enzyme

-

PI:PS (Phosphatidylinositol:Phosphatidylserine) substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-